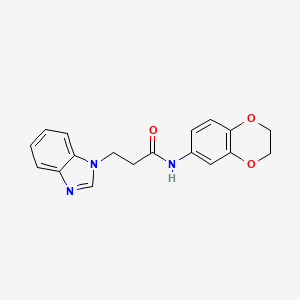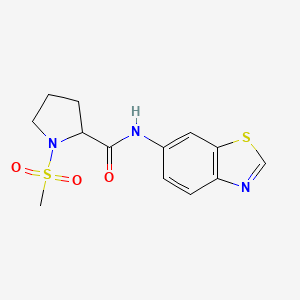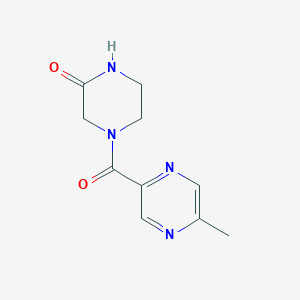
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various scientific research applications. This compound is a benzimidazole derivative and has been shown to have significant biological activity.
Mécanisme D'action
The exact mechanism of action of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. This may be why it has shown anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective effects, as mentioned previously. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of interest is in the development of new cancer treatments. This compound has shown promising anti-cancer activity and may be useful in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and potential use in humans.
Conclusion:
In conclusion, 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound with significant biological activity. It has potential use in various scientific research applications, including the study of cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action and potential uses of this compound, it shows promise as a tool for studying various biological processes and as a potential new drug for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves the reaction of 1H-benzimidazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to have significant biological activity and has potential use in various scientific research applications. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer activity and may be useful in the development of new cancer treatments. Additionally, this compound has potential use in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(7-8-21-12-19-14-3-1-2-4-15(14)21)20-13-5-6-16-17(11-13)24-10-9-23-16/h1-6,11-12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRKRXZZZMATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)


![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)

![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)